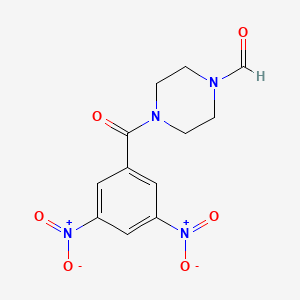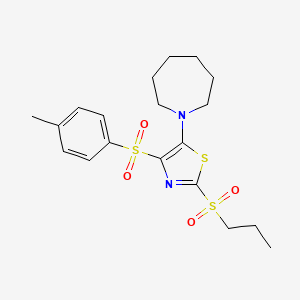
5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes in the body, which leads to the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. It has also been found to inhibit the growth of cancer cells, which makes it a potential candidate for the development of new anticancer agents. Additionally, it has been found to protect neurons from damage, which makes it a potential candidate for the development of new neuroprotective agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole in lab experiments is its potential as a new drug candidate. Its antimicrobial, anticancer, and neuroprotective properties make it a promising compound for further development. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to some cells, which could limit its potential applications.
Orientations Futures
There are several future directions for research on 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole. One direction is to further study its mechanism of action to gain a better understanding of how it works. Another direction is to optimize the synthesis method to obtain higher yields of the compound. Additionally, further research could be done to explore its potential applications in other fields, such as the development of new antiviral agents or the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole has been achieved through various methods. One of the most common methods involves the reaction of 2-propylsulfonyl-4-tosylthiazole with azepane in the presence of a base. Another method involves the reaction of 2-propylsulfonyl-4-tosylthiazole with azepane in the presence of a solvent and a catalyst. These methods have been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S3/c1-3-14-27(22,23)19-20-17(18(26-19)21-12-6-4-5-7-13-21)28(24,25)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKMYZMOFFBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
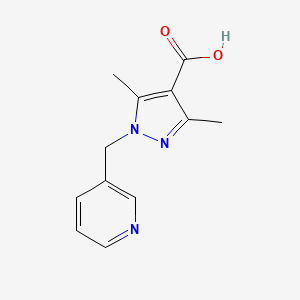

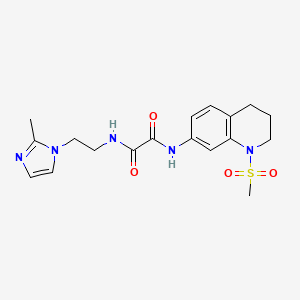
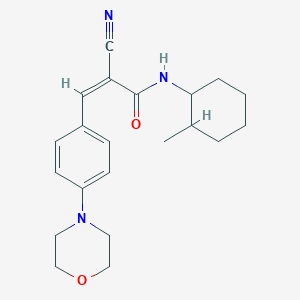
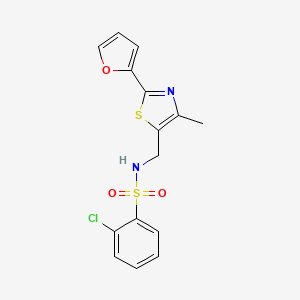
![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)
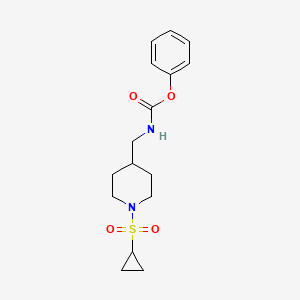
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)




